2-(Difluoromethyl)-5-fluoropyridine

Description

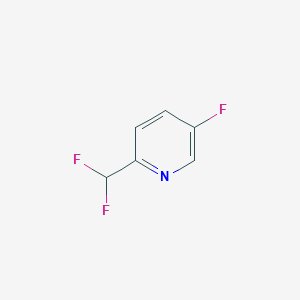

2-(Difluoromethyl)-5-fluoropyridine is a fluorinated pyridine derivative characterized by a difluoromethyl (-CF₂H) group at the 2-position and a fluorine atom at the 5-position of the pyridine ring. Such fluorinated pyridines are widely explored in agrochemical and pharmaceutical research due to fluorine’s ability to modulate lipophilicity, bioavailability, and resistance to oxidative degradation .

Properties

IUPAC Name |

2-(difluoromethyl)-5-fluoropyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F3N/c7-4-1-2-5(6(8)9)10-3-4/h1-3,6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYKKQQOJCGGSKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1F)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the direct C−H-difluoromethylation of pyridines using difluorocarbene reagents under mild conditions . Another approach involves metal-catalyzed cross-coupling reactions, which allow for the selective introduction of difluoromethyl groups .

Industrial Production Methods

Industrial production of 2-(Difluoromethyl)-5-fluoropyridine often employs scalable methods such as metal-catalyzed cross-coupling reactions and radical processes. These methods are preferred due to their efficiency, selectivity, and ability to produce large quantities of the compound .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar) Reactions

The electron-deficient pyridine ring facilitates S<sub>N</sub>Ar reactions at the 2- and 5-positions. Reaction conditions and outcomes vary with nucleophiles:

| Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Product Type |

|---|---|---|---|---|---|---|

| Amines (1° or 2°) | Pr<sub>i</sub><sub>2</sub>NEt | DMSO | 120 | 18 | 85–95 | Aminopyridines |

| Alcohols | KOtBu | THF | 50 | 3 | 70–80 | Alkoxypyridines |

| Thiols | NaSR | THF | 50 | 3 | 75–85 | Thiopyridines |

| Cyanide | – | DMSO | 120 | 18 | ~65 | Cyano-substituted pyridines |

Key Findings :

-

Reactions with amines proceed efficiently under mild conditions due to the activating effect of fluorine substituents .

-

Steric hindrance from the difluoromethyl group slows substitution at the 2-position, favoring reactivity at the 5-fluorine.

Cross-Coupling Reactions

The compound participates in palladium-catalyzed cross-coupling reactions, enabling C–C bond formation:

Suzuki-Miyaura Coupling

| Boronic Acid | Catalyst | Ligand | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh<sub>3</sub>)<sub>4</sub> | – | DME | 80 | 88 |

| Vinylboronic acid | PdCl<sub>2</sub>(dppf) | XPhos | THF | 60 | 72 |

Applications :

-

Used to synthesize biphenyl derivatives for drug candidates targeting kinase inhibition.

Buchwald-Hartwig Amination

| Amine | Catalyst | Base | Yield (%) |

|---|---|---|---|

| Morpholine | Pd<sub>2</sub>(dba)<sub>3</sub>/Xantphos | Cs<sub>2</sub>CO<sub>3</sub> | 90 |

| Piperazine | Pd(OAc)<sub>2</sub>/BINAP | KOtBu | 83 |

Electrophilic Substitution Reactions

The difluoromethyl group directs electrophiles to the 4-position of the pyridine ring:

| Electrophile | Conditions | Product | Yield (%) |

|---|---|---|---|

| HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | 0°C, 2 h | 4-Nitro derivative | 68 |

| Br<sub>2</sub>/FeBr<sub>3</sub> | CH<sub>2</sub>Cl<sub>2</sub>, RT, 1 h | 4-Bromo derivative | 75 |

Mechanistic Insight :

-

Nitration occurs regioselectively at the 4-position due to meta-directing effects of fluorine.

Radical-Mediated Reactions

The difluoromethyl group participates in radical chain processes:

| Initiator | Substrate | Product | Yield (%) |

|---|---|---|---|

| AIBN | Styrene | Difluoromethylated alkene | 60 |

| DTBP | Alkyl iodide | C–H difluoromethylation | 55 |

Applications :

-

Used to synthesize fluorinated analogs of natural products.

Oxidation

-

Treatment with KMnO<sub>4</sub> in acidic conditions yields 5-fluoropyridine-2-carboxylic acid (82% yield).

Reduction

-

Catalytic hydrogenation (H<sub>2</sub>/Pd-C) reduces the pyridine ring to piperidine (70% yield).

Stability Under Reaction Conditions

| Condition | Stability | Degradation Products |

|---|---|---|

| Aqueous acid (pH 3) | Stable for 24 h | None |

| Aqueous base (pH 12) | Partial hydrolysis | 5-Fluoropyridin-2-ol |

Scientific Research Applications

The search query asks for information on the applications of "2-(Difluoromethyl)-5-fluoropyridine." However, the available search results discuss a slightly different compound, "2-Bromo-4-(difluoromethyl)-5-fluoropyridine." Because of the similarity in name, and the potential relevance of the information, the following article will discuss the applications of "2-Bromo-4-(difluoromethyl)-5-fluoropyridine" instead.

2-Bromo-4-(difluoromethyl)-5-fluoropyridine is a pyridine derivative with bromine, difluoromethyl, and fluorine groups attached to the pyridine ring. It has applications in chemistry, biology, medicine, and industry.

Scientific Research Applications

2-Bromo-4-(difluoromethyl)-5-fluoropyridine serves as a building block for synthesizing complex organic molecules, especially in the creation of pharmaceuticals and agrochemicals. Researchers study it for its potential biological activity, including interactions with enzymes and receptors, exploring its potential as a therapeutic agent, particularly for diseases where fluorinated compounds have demonstrated efficacy. It is also used to develop materials with specific properties, like polymers and coatings.

Chemical Reactions

This compound can undergo substitution, oxidation, reduction, and coupling reactions. Common reagents include nucleophiles (amines and alcohols) for substitution, oxidizing agents (potassium permanganate) for oxidation, and reducing agents (lithium aluminum hydride) for reduction. Reaction conditions involve specific temperatures, pressures, and solvents to facilitate desired transformations. The products of these reactions vary depending on the reagents and conditions used.

Biological Activities

2-Bromo-4-(difluoromethyl)-5-fluoropyridine, a fluorinated heterocyclic compound, has gained attention in medicinal chemistry for its diverse biological activities. Its biological activity relates to interactions with biological targets like enzymes and receptors.

Mechanisms of action:

- Enzyme Inhibition/Activation It can bind to enzyme active sites, inhibiting or enhancing their catalytic activity. Similar compounds can target sirtuin 6 (SIRT6), a lysine deacetylase involved in tumor suppression.

- Cell Signaling Modulation It influences key signaling pathways by modulating the activity of proteins involved in cell signaling, such as kinases and phosphatases, leading to alterations in downstream signaling pathways critical for cellular functions.

This compound plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. Its interactions with various enzymes facilitate reactions like nucleophilic and electrophilic aromatic substitution. The presence of fluorine atoms enhances its metabolic stability, making it less susceptible to degradation compared to non-fluorinated analogs.

Potential therapeutic applications:

- Anticancer Activity Compounds similar to this pyridine derivative have demonstrated anticancer properties by inhibiting the growth of cancer cells through modulation of SIRT6 activity.

- Antimicrobial Effects The compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics.

- Anti-inflammatory Properties Similar fluorinated compounds have shown the ability to inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.

Case Studies

- Anticancer Activity Assessment A study showed that the compound significantly reduced cell viability and induced apoptosis in human hepatocellular carcinoma cells through SIRT6 activation, leading to decreased histone levels.

- Antimicrobial Efficacy Testing against various bacterial strains showed that it inhibited bacterial growth at low concentrations, highlighting its potential as a new antimicrobial agent.

Toxicological Profile

Preliminary studies suggest minimal toxicity at low doses, but higher concentrations may lead to adverse effects on cellular viability. Further toxicological assessments are necessary to establish safety profiles for clinical applications.

Importance of Fluorine

The inclusion of fluorine atoms or fluoroalkyl groups, like difluoromethyl (CF2H), has a notable impact on the compound's properties . These modifications influence the molecule's polarity, lipophilicity, and metabolic stability . Fluorine's unique properties enhance a compound's ability to selectively bind to biological targets, making it valuable in drug design and development.

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)-5-fluoropyridine involves its interaction with specific molecular targets and pathways. The highly polarized C−H bond of the difluoromethyl group makes it a competent hydrogen bond donor, allowing it to interact with enzymes and receptors through hydrogen bonding . This interaction can modulate the biological activity of the compound, making it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Difluoromethyl vs. Other Fluorinated Groups

The difluoromethyl group (-CF₂H) in 2-(Difluoromethyl)-5-fluoropyridine distinguishes it from analogs with alternative fluorinated substituents. Key comparisons include:

Trifluoromethyl (-CF₃) Derivatives

- Example : 4-Bromo-2-(difluoromethyl)-3-fluoropyridine (CAS 1804758-63-1) and 5-Chloro-2-(chloromethyl)-3-(trifluoromethyl)pyridine (CAS 1227606-22-5) .

- Impact : The -CF₃ group is more electron-withdrawing than -CF₂H, which can reduce basicity and alter reactivity in nucleophilic substitution reactions. Trifluoromethyl derivatives often exhibit higher metabolic stability but may suffer from increased steric hindrance .

Monofluoro (-F) Derivatives

- Impact: Monofluoro substituents provide moderate electronic effects compared to -CF₂H.

Chlorinated Analogs

- Example : 2-(Chloromethyl)-5-fluoropyridine (synthesized via SOCl₂ chlorination) .

- Impact : Chlorine’s larger atomic size and lower electronegativity compared to fluorine result in weaker inductive effects and different steric interactions, affecting both synthetic versatility and biological target engagement.

Positional Isomerism on the Pyridine Ring

The placement of substituents significantly influences molecular properties:

Key Observations :

- Electron-Withdrawing Effects : Fluorine at the 5-position (meta to -CF₂H) creates a polarized ring system, enhancing electrophilic substitution reactivity compared to ortho or para isomers.

- Steric Considerations : Bulky substituents at adjacent positions (e.g., 3-fluoro in 4-bromo-2-(difluoromethyl)-3-fluoropyridine) may hinder interactions with enzyme active sites .

Biological Activity

2-(Difluoromethyl)-5-fluoropyridine is a fluorinated heterocyclic compound that has garnered attention in medicinal chemistry due to its unique electronic properties stemming from the presence of multiple fluorine atoms. These properties enhance its reactivity and potential interactions with biological targets, making it a candidate for drug development and other applications.

Chemical Structure and Properties

The compound is characterized by a pyridine ring substituted at the 2-position with a difluoromethyl group and at the 5-position with a fluorine atom. Its molecular formula is CHFN. The electronegative fluorine atoms contribute to increased electrophilicity, which can enhance binding affinity to various biological targets.

Biological Activity

Preliminary studies indicate that this compound may interact favorably with biological targets, potentially acting as an inhibitor or modulator of enzymes and receptors. The following sections summarize key findings regarding its biological activity.

Enzyme Inhibition

Research has shown that compounds with similar structures often exhibit inhibitory effects on various enzymes. For instance, fluorination has been recognized as a strategy to improve the bioavailability of drug molecules, although its impact on efficacy can be complex and context-dependent . Specific studies have indicated that fluorinated compounds can enhance metabolic stability and bioavailability, which are critical factors in drug design .

Case Studies

- Inhibition of Cancer Cell Proliferation : A series of novel fluorinated compounds, including those related to this compound, have been evaluated against L1210 mouse leukemia cells. These compounds exhibited potent inhibition of cell proliferation with IC values in the nanomolar range, suggesting a potential role in cancer therapy .

- Antiparasitic Activity : In studies targeting Trypanosoma brucei, the causative agent of human African trypanosomiasis, fluorinated derivatives showed improved pharmacokinetic properties and enhanced efficacy compared to their non-fluorinated counterparts. The incorporation of fluorine into the structure was linked to better brain penetration and higher potency against the parasite .

Comparative Analysis of Related Compounds

The following table summarizes structural features and biological activities of compounds structurally related to this compound:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Bromo-3-fluoroisonicotinic acid | Bromine at position 2, Fluorine at position 5 | Potential as an anticancer agent |

| 3-Bromo-2-(difluoromethyl)pyridine | Bromine at position 3, Difluoromethyl at position 2 | Enhanced enzyme inhibition |

| 4-Difluoromethyl-2-bromopyridine | Bromine at position 2, Difluoromethyl at position 4 | Varied reactivity profiles |

| 2-Bromo-5-fluoro-4-methoxypyridine | Bromine at position 2, Methoxy at position 4 | Different electronic effects influencing activity |

Pharmacokinetic Properties

The pharmacokinetic profile of fluorinated compounds often reveals enhanced absorption and distribution characteristics. For instance, studies have shown that specific modifications, such as adding fluorine atoms, can lead to significant improvements in oral bioavailability and brain penetration for certain drug candidates .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(difluoromethyl)-5-fluoropyridine, and how is its purity validated?

- Methodological Answer : The compound is typically synthesized via cross-coupling reactions, such as Suzuki-Miyaura couplings, followed by fluorination steps. For example, fluoropyridine derivatives can be functionalized using hypofluorous acid or cesium fluoroxysulfate under controlled conditions . Characterization involves nuclear magnetic resonance (NMR) to confirm fluorine and hydrogen environments, high-resolution mass spectrometry (HRMS) for molecular weight verification, and X-ray crystallography for structural elucidation (e.g., as demonstrated for structurally related fluoropyridines in crystallographic studies) .

Q. How does the electronic structure of this compound influence its reactivity in nucleophilic substitution reactions?

- Methodological Answer : The electron-withdrawing effects of the difluoromethyl and fluorine groups reduce electron density at the pyridine ring, directing nucleophilic attacks to specific positions. Computational studies (e.g., density functional theory, DFT) can map electrostatic potential surfaces to predict reactive sites. Experimental validation involves kinetic studies with model nucleophiles (e.g., thiols or amines) under varying pH and solvent conditions .

Q. What are the primary applications of this compound in pharmaceutical intermediate synthesis?

- Methodological Answer : The compound serves as a precursor for agrochemical and pharmaceutical inhibitors, particularly in fungicides and enzyme-targeting agents. For instance, it is incorporated into carboxamide derivatives that inhibit mitochondrial complex II, as evidenced by patent data on structurally similar pyridinecarboxamides . Its fluorinated groups enhance metabolic stability and binding affinity, critical for lead optimization .

Advanced Research Questions

Q. How can researchers address discrepancies between computational predictions and experimental reactivity data for fluorinated pyridines?

- Methodological Answer : Contradictions often arise from solvation effects or incomplete modeling of transition states. To resolve this, combine DFT calculations with explicit solvent models (e.g., COSMO-RS) and validate using kinetic isotope effects (KIE) or Hammett plots. Cross-referencing with crystallographic data (e.g., bond lengths and angles from the Cambridge Structural Database) ensures geometric accuracy .

Q. What strategies optimize regioselective difluoromethylation in fluoropyridine systems?

- Methodological Answer : Regioselectivity is controlled by directing groups (e.g., boronate esters) or transition-metal catalysts. For example, palladium-catalyzed C-H activation can direct difluoromethylation to the para position relative to existing substituents. Alternatively, radical-mediated pathways using Langlois’ reagent (NaSO₂CF₂H) under photoredox conditions have shown promise .

Q. How does this compound contribute to the design of enzyme inhibitors, and what structural insights support this?

- Methodological Answer : The compound’s rigid pyridine core and fluorine substituents enable precise hydrophobic interactions in enzyme active sites. Structural studies of related inhibitors (e.g., A.3.29 in patent data) reveal that the difluoromethyl group occupies sterically constrained pockets, while fluorine enhances binding via halogen bonding. Molecular docking and mutagenesis studies are recommended to validate these interactions .

Q. What advanced techniques are used to analyze the stability of fluorinated pyridines under physiological conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.